Miglyol 840
Overview
Description
Miglyol 840 is a liquid lipid raw material consisting of propylene glycol esters of caprylic and capric (C10) acids . It corresponds to Propylene Glycol Dicaprylocaprate/Dicaprate (Ph. Eur, USP-NF) and is supplied as a clear, low viscosity, oily liquid . It is an effective solubilizer for lipophilic APIs in topical dosage forms and is widely used as a vehicle in veterinary parenteral formulations .
Synthesis Analysis
This compound is created in a tightly controlled manufacturing environment, and raw materials are carefully selected through the manufacturing process to ensure it contains very few microorganisms . It is an ester of saturated plant-derived caprylic and capric fatty acids with propylene glycol .Molecular Structure Analysis
This compound is a propylene glycol diester of saturated plant fatty acids with chain lengths of C8 and C10 . It is a compound containing two ester groups .Physical and Chemical Properties Analysis
This compound is a clear, virtually colorless liquid of neutral odor and taste . It is very pure because of its carefully selected raw materials . It has a low viscosity, making it suitable as a carrier oil for subcutaneous injections in humans or veterinary preparations .Mechanism of Action
Properties
IUPAC Name |
decanoic acid;octanoic acid;propane-1,2-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H20O2.2C8H16O2.C3H8O2/c2*1-2-3-4-5-6-7-8-9-10(11)12;2*1-2-3-4-5-6-7-8(9)10;1-3(5)2-4/h2*2-9H2,1H3,(H,11,12);2*2-7H2,1H3,(H,9,10);3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEOPMBMTXREGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)O.CCCCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.CC(CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H80O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
709.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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